1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
Description
1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine (CAS: 1006472-91-8) is a pyrazole derivative characterized by a pyrazole core substituted with a methyl group at the 1-position and a [(4-methyl-1H-pyrazol-1-yl)methyl] group at the 5-position. Its molecular formula is C9H13N5 (molecular weight: 191.24 g/mol), and it is reported with a purity of ≥95%.
Properties
IUPAC Name |
1-methyl-5-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-4-11-14(5-7)6-8-3-9(10)12-13(8)2/h3-5H,6H2,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBJLCYCOSZXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC(=NN2C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of hydrazine with appropriate diketones or β-diketones under acidic or basic conditions. The reaction typically involves the formation of a pyrazole ring through cyclization.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Oxidized pyrazoles, pyrazole-3-carboxylic acids, and pyrazole-3-aldehydes.
Reduction: Reduced pyrazoles and pyrazole-3-amines.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent. It can be used in the development of new drugs for treating these diseases.
Biology: The compound can be used as a tool in biological research to study the effects of pyrazole derivatives on various biological systems.
Industry: Pyrazole derivatives are used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes or proteins essential for the survival of the pathogens. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Key Properties
The following table summarizes structural analogues and their distinguishing features:
Structural and Functional Differences
Electron-Withdrawing vs. Electron-Donating Groups :
- The CF3 group in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7) increases electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilicity compared to the methyl-substituted target compound.
- The chloro substituent in 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1006333-16-9) may facilitate halogen bonding, a feature absent in the target compound.
Synthetic Accessibility :
- The target compound is synthesized via straightforward alkylation or coupling reactions, whereas 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine requires specialized reagents (e.g., Vilsmeier–Haack reagent) and achieves lower yields (38%).
Biological Activity
1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique pyrazole structure, exhibits potential therapeutic effects across various disease models, particularly in oncology, anti-inflammatory, and antimicrobial applications.
Chemical Structure
The compound can be represented structurally as follows:
This molecular formula indicates the presence of two pyrazole rings, which are known for their biological significance.
Anticancer Activity
Research has shown that pyrazole derivatives, including 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine, possess significant anticancer properties. Various studies have evaluated their efficacy against different cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.2 | |
| Liver Cancer | HepG2 | 12.5 | |
| Cervical Cancer | HeLa | 18.0 | |
| Colorectal Cancer | HCT116 | 20.0 |
The compound demonstrated potent antiproliferative effects, suggesting its potential as a lead compound for developing new anticancer therapies.
Anti-inflammatory Activity
In addition to its anticancer properties, this pyrazole derivative has shown anti-inflammatory effects. In vitro studies indicated that it inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Antimicrobial Activity
The antimicrobial potential of 1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine has also been explored. Preliminary studies indicate that it exhibits activity against several bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies
Several case studies have highlighted the clinical relevance of pyrazole derivatives:
- Breast Cancer Study : A study on MDA-MB-231 cells showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Inflammation Model : In a murine model of inflammation, administration of the compound led to reduced edema and lower levels of inflammatory markers compared to control groups .
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in a notable decrease in bacterial load in vitro, indicating its potential for treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
